molecular formula C17H21N3O3S2 B2848912 1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea CAS No. 1203163-58-9

1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea

Cat. No. B2848912
CAS RN: 1203163-58-9
M. Wt: 379.49
InChI Key: FRBIKOZXKWMZGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Scientific Research Applications

Organic Electronics Morphology Design

The unique structure of thiophene derivatives, such as the one , allows for the design and control of morphology in organic electronics. Electrospraying techniques using various solvents can produce distinct morphologies, which are crucial for the performance of organic electronic devices .

Electrospraying Solvent Effects

The solvent characteristics significantly influence the morphology of thiophene derivatives when electrosprayed. This process is essential for creating fibril structures and other morphologies that have potential applications in fields like nanotechnology and materials science .

Donor-Acceptor-Donor (DAD) Architecture

Thiophene derivatives with DAD architecture are valuable for studying solvent effects in electrospraying. This has implications for the development of organic semiconductors and photovoltaic materials .

Crystallite Size Control

Control over the crystallite size of thiophene derivatives is possible through electrospraying, which is significant for the fabrication of organic transistors and other electronic components where size at the molecular level can affect overall device performance .

α-Glucosidase Inhibition

Tetrahydrobenzo[b]thiophen-2-yl)urea derivatives, which share a similar core to the compound , have been identified as moderate α-glucosidase inhibitors. This application is particularly relevant in the pharmaceutical industry for the development of treatments for conditions like diabetes .

Optimization of Pharmacophores

The compound’s structure allows for the optimization of pharmacophores, which are parts of a molecular structure that are responsible for a drug’s biological activity. This optimization is crucial for drug design and the development of new therapeutics .

properties

IUPAC Name

1-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S2/c1-2-11-25(22,23)20-9-3-5-13-7-8-14(12-15(13)20)18-17(21)19-16-6-4-10-24-16/h4,6-8,10,12H,2-3,5,9,11H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRBIKOZXKWMZGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea

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